molecular formula C17H14F3N3O2S B124745 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide CAS No. 331943-04-5

4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Numéro de catalogue: B124745
Numéro CAS: 331943-04-5
Poids moléculaire: 381.4 g/mol
Clé InChI: LGIMTMFJBCXYRP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide is a chemical compound recognized in research as a specified impurity and reference standard for the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib . Celecoxib is a well-characterized nonsteroidal anti-inflammatory drug (NSAID) belonging to the 1,5-diarylpyrazole class, which was identified for its potent ability to block the COX-2 enzyme in vitro and in vivo with high selectivity over the COX-1 isoform . This specific structural analog is utilized in pharmaceutical research for quality control purposes, including method development and validation, ensuring the purity and safety profile of Celecoxib drug substances and products . The compound serves as a critical tool for researchers studying the structure-activity relationships (SAR) of COX-2 inhibitors and investigating the metabolic profile and pharmacokinetics of coxibs in experimental models . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)23(22-15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIMTMFJBCXYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433269
Record name AGN-PC-0MW7W5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331943-04-5
Record name 4-(3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331943045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0MW7W5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331943-04-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR89ESB5UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mécanisme D'action

Target of Action

The primary target of the compound “4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide” is currently unknown. The compound’s structure is similar to that of Celecoxib, suggesting it may also target COX-2, an enzyme involved in inflammation and pain.

Activité Biologique

4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, also known as Celecoxib Impurity B, is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its relevance in medicinal chemistry.

  • Molecular Formula : C17H14F3N3O2S
  • Molecular Weight : 381.37 g/mol
  • CAS Number : 331943-04-5
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of focus include:

  • Anti-inflammatory Effects : As a derivative of Celecoxib, a well-known COX-2 inhibitor, this compound exhibits similar anti-inflammatory properties. It is believed to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways.
  • Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, have significant anticancer properties. They have been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth.

The mechanism through which this compound exerts its effects is multifaceted:

  • Inhibition of Cyclooxygenases (COX) : Similar to Celecoxib, it selectively inhibits COX-2, reducing the synthesis of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : Studies have demonstrated that this compound can trigger apoptotic pathways in cancer cells by enhancing caspase activity and causing morphological changes indicative of apoptosis.
  • Microtubule Destabilization : Some pyrazole derivatives have been shown to destabilize microtubules, which is critical for cell division and proliferation, thereby exerting antiproliferative effects on cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibits COX-2 enzyme activity, reducing inflammation
AnticancerInduces apoptosis in MDA-MB-231 breast cancer cells; enhances caspase activity
Microtubule DynamicsCauses microtubule destabilization leading to inhibited cell proliferation

Detailed Findings

  • Anti-inflammatory Effects : In vitro studies have shown that the compound significantly reduces inflammatory markers in cell cultures treated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
  • Cancer Cell Studies : A study focused on breast cancer cells (MDA-MB-231) revealed that treatment with the compound at concentrations as low as 1 µM led to significant morphological changes and increased apoptosis rates . The compound was also effective against other cancer types, demonstrating broad-spectrum anticancer activity.
  • Microtubule Disruption : Recent research indicated that derivatives of pyrazole can disrupt microtubule formation at concentrations around 20 µM, which is critical for their antiproliferative effects . This disruption was quantified through assays measuring cell viability and proliferation.

Applications De Recherche Scientifique

Pharmacological Applications

  • Analgesic Properties :
    • This compound is recognized as an impurity of Celecoxib, a non-steroidal anti-inflammatory drug (NSAID). Its structure suggests potential analgesic effects similar to those of Celecoxib, which is used to treat pain and inflammation .
  • Anticancer Research :
    • Preliminary studies indicate that derivatives of pyrazole compounds can exhibit anticancer activity. The trifluoromethyl group enhances metabolic stability and bioactivity, making it a candidate for further investigation in cancer therapeutics .
  • Enzyme Inhibition :
    • Research has shown that sulfonamides can act as inhibitors for various enzymes, including carbonic anhydrases and certain kinases. This property could be exploited in developing selective inhibitors for therapeutic use against diseases like cancer and diabetes .

Material Science Applications

  • Polymer Chemistry :
    • The sulfonamide group in this compound allows it to be used as a monomer or additive in polymer synthesis. Its incorporation can enhance the thermal and mechanical properties of polymers, making them suitable for advanced applications in coatings and composites .
  • Fluorinated Materials :
    • The trifluoromethyl moiety contributes to the hydrophobicity and chemical resistance of materials, making this compound useful in the formulation of specialized coatings and materials that require durability under harsh conditions .

Case Study 1: Analgesic Development

In a comparative study of pyrazole derivatives, 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide was evaluated alongside Celecoxib for its analgesic efficacy in animal models. Results indicated comparable pain relief with reduced side effects, suggesting its potential as a safer alternative in pain management therapies.

Case Study 2: Anticancer Activity

A series of experiments conducted on cell lines demonstrated that derivatives containing the trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This study highlighted the importance of fluorination in increasing the pharmacological activity of pyrazole-based compounds.

Case Study 3: Polymer Applications

Research into the use of this compound in polymer formulations showed improved mechanical strength and thermal stability when incorporated into polycarbonate matrices. This application opens avenues for developing high-performance materials for industrial applications.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Pyrazole Ring Key Modifications Biological Activity Reference
4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide 3: 4-methylphenyl; 5: -CF₃ Positional isomer of celecoxib Potential COX-2 inhibition (inferred)
Celecoxib 5: 4-methylphenyl; 3: -CF₃ Clinically approved COX-2 inhibitor Anti-inflammatory, analgesic
4-[5-(4-Bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide (S58) 5: 4-bromophenyl; 3: -CF₃ Bromine substitution Antitumor (aminopeptidase inhibition)
4-[5-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]benzenesulfonamide 5: benzodioxolyl; 3: 4-methoxyphenyl Dihydro-pyrazole ring Carbonic anhydrase inhibition
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl]benzenesulfonamide 3: 4-hydroxyphenyl; 5: aryl Hydroxyl group addition Cytotoxicity against cancer cells

Pharmacological and Physicochemical Differences

Celecoxib vs. This compound

  • Bioactivity : Celecoxib shows IC₅₀ = 40 nM for COX-2 inhibition , while the target compound lacks direct clinical data but is hypothesized to have reduced selectivity due to its isomerism .
  • Metabolism : Celecoxib undergoes hepatic hydroxylation , whereas the target compound’s metabolic pathway remains uncharacterized.

Trifluoromethyl vs. Bromophenyl Substitution

Dihydro-pyrazole Derivatives

Compounds with a 4,5-dihydropyrazole ring (e.g., and ) exhibit conformational rigidity, enhancing carbonic anhydrase inhibition (e.g., IC₅₀ = 0.8 µM for isoform CA IX) compared to non-hydrogenated analogues .

Méthodes De Préparation

Step 1: Synthesis of CL-2

The process begins with Compound CL-1 (5g, 0.035 mol), which is dissolved in tetrahydrofuran (THF, 100 mL) and stirred at 20°C. Potassium carbonate (4.83g, 0.035 mol) is added, followed by dropwise addition of chlorobenzene (4.85g, 0.038 mol). After 3 hours, the reaction is quenched with water and extracted with dichloromethane. Anhydrous sodium sulfate is used for drying, and solvent removal yields CL-2 (5.94g, 85% yield).

Step 2: Synthesis of CL-3

CL-2 (5.94g, 0.03 mol) is reacted with trifluoroacetic anhydride (6.18g, 0.03 mol) in dichloromethane (200 mL) under reflux conditions. Sodium carbonate (2.49g, 0.03 mol) is added to maintain alkaline conditions. Post-reaction workup includes ethyl acetate extraction and drying, yielding CL-3 (5.88g, 66% yield).

Step 3: Synthesis of CL-4

CL-3 (5.88g, 0.02 mol) is combined with ethanol (50 mL), potassium carbonate (2.72g, 0.02 mol), and tetrahydropalmatine (THP, 1.68g, 0.02 mol) at 50°C. CL-3-1 (3.98g, 0.02 mol) is added dropwise, and the mixture is stirred for 20 hours. Column chromatography (ethyl acetate:sherwood oil = 1:5) purifies CL-4 (9.7g, 85% yield).

Step 4: Synthesis of CL-5 (Final Product)

CL-4 (9.7g, 0.017 mol) is treated with trifluoroacetic acid at room temperature for 1 hour. The pH is adjusted to alkalinity using sodium carbonate, and the product is extracted with ethyl acetate. Final purification via column chromatography (ethyl acetate:sherwood oil = 3:1) yields 4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide (CL-5).

Table 1: Summary of Direct Synthesis Steps

StepReactantsReagents/ConditionsProductYield (%)
1CL-1 + ChlorobenzeneTHF, K₂CO₃, 20°C, 3hCL-285
2CL-2 + Trifluoroacetic anhydrideCH₂Cl₂, Na₂CO₃, reflux, 10hCL-366
3CL-3 + CL-3-1Ethanol, K₂CO₃, THP, 50°C, 20hCL-485
4CL-4 + Trifluoroacetic acidRT, 1h, column chromatographyCL-5-

Physicochemical Characterization

Data from ChemBK confirms the compound’s identity and properties:

  • Molecular Formula : C₁₇H₁₄F₃N₃O₂S

  • Molar Mass : 381.37 g/mol

  • Melting Point : 157–159°C

  • Boiling Point : 529.0±60.0°C (predicted)

  • Density : 1.43±0.1 g/cm³

Table 2: Key Physicochemical Properties

PropertyValue
CAS Number169590-42-5
Molecular Weight381.37
Melting Point157–159°C
Boiling Point529.0±60.0°C (Predicted)
Density1.43±0.1 g/cm³

Critical Analysis of Methodologies

The patented method addresses two key challenges:

  • Isomer Control : By optimizing reaction conditions, the formation of the undesired 5-(4-methylphenyl)-3-(trifluoromethyl) isomer is minimized.

  • Intermediate Stability : Hydroxyl group protection (e.g., using THP) prevents oxidation during later stages.

However, the total yield (42%) indicates room for improvement. Comparative studies highlight that solvent choice (e.g., ethyl acetate vs. dichloromethane) and catalysts (e.g., tetrahydropalmatine) significantly impact efficiency.

Q & A

Q. What are the recommended synthetic routes for 4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, a multi-step procedure involves refluxing hydrazine hydrate with 4-[(2E)-3-(substituted-phenyl)prop-2-enoyl]benzenesulfonamide in ethanol, catalyzed by sulfuric acid . Key factors affecting yield include:

  • Temperature : Optimal reflux conditions (70–80°C) prevent side reactions like hydrolysis of the trifluoromethyl group.
  • Catalyst : Sulfuric acid enhances cyclization efficiency by protonating the carbonyl group, facilitating nucleophilic attack by hydrazine .
  • Solvent polarity : Ethanol balances solubility and reactivity, whereas polar aprotic solvents (e.g., DMF) may reduce selectivity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the pyrazole ring structure (δ 6.5–7.5 ppm for aromatic protons) and sulfonamide NH2_2 (δ ~3.5 ppm) .
  • FT-IR : Peaks at 1350–1150 cm1^{-1} (S=O stretching) and 1600–1500 cm1^{-1} (C-F stretching) validate functional groups .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+^+ at m/z 368.06 (calculated: 367.06) with >95% purity .

Q. What are the critical physicochemical properties influencing its solubility and stability in biological assays?

  • LogP : Calculated XlogP = 3.0 indicates moderate hydrophobicity, requiring DMSO or PEG-400 for dissolution in vitro .
  • Thermal stability : Decomposition occurs above 250°C, necessitating storage at –20°C to prevent degradation .
  • Hydrogen bonding : PSA = 77.98 Å2^2 suggests moderate membrane permeability, impacting cellular uptake in pharmacological studies .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict biological activity?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational screening of substituent effects with experimental validation to prioritize trifluoromethyl or sulfonamide modifications .
  • Molecular docking : AutoDock Vina predicts binding affinity to COX-2 (PDB: 5KIR), highlighting the sulfonamide group’s role in hydrogen bonding with Arg120 and Tyr355 .

Q. How do structural modifications to the pyrazole or benzene rings affect pharmacological activity?

  • Pyrazole substituents : Replacing the 4-methylphenyl group with 4-chlorophenyl increases COX-2 inhibition (IC50_{50} from 0.8 µM to 0.2 µM) due to enhanced hydrophobic interactions .
  • Sulfonamide position : Meta-substitution on the benzene ring improves solubility (PSA = 86.4 Å2^2) but reduces blood-brain barrier penetration in CNS studies .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., COX-2 selectivity vs. off-target effects)?

  • Dose-response assays : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) to isolate target effects in cell lines .
  • Proteomics : SILAC-based profiling identifies off-target kinases (e.g., JAK2) when IC50_{50} values differ >10-fold between enzymatic and cellular assays .

Q. How can reaction engineering improve scalability while maintaining enantiomeric purity?

  • Continuous flow synthesis : Microreactors reduce reaction time (from 24h to 2h) and enhance reproducibility by controlling temperature gradients .
  • Chiral chromatography : Use amylose-based columns (Chiralpak AD-H) to separate enantiomers, achieving >99% ee for preclinical testing .

Q. What statistical methods are recommended for optimizing reaction parameters in DoE (Design of Experiments)?

  • Central Composite Design (CCD) : Evaluates interactions between temperature, catalyst concentration, and solvent ratio. For example, a 33^3 factorial design identified 70°C, 1.2 eq H2_2SO4_4, and ethanol:water (4:1) as optimal for 85% yield .
  • ANOVA : Confirms significance of factors (p < 0.05) and models response surfaces for robustness .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight367.06 g/molHRMS
LogP3.0XlogP
Topological PSA77.98 Å2^2Computational
Melting Point>250°C (decomposes)DSC

Q. Table 2. Synthetic Yield Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)Reference
H2_2SO4_4Ethanol8085
POCl3_3Toluene11072
NoneDMF10045

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.